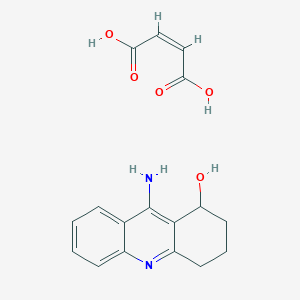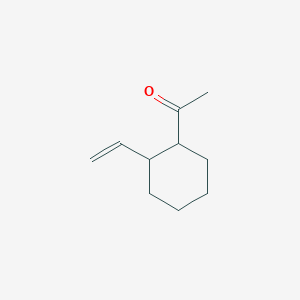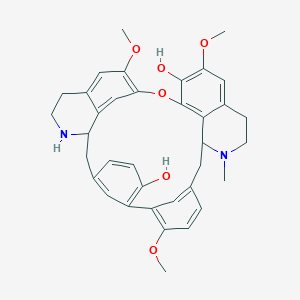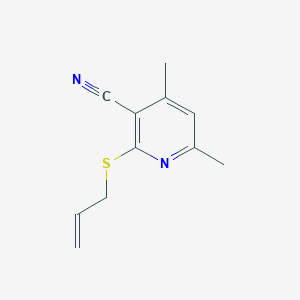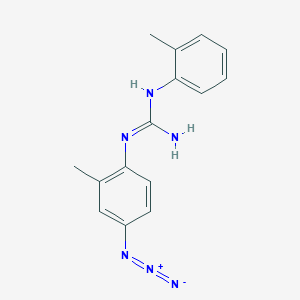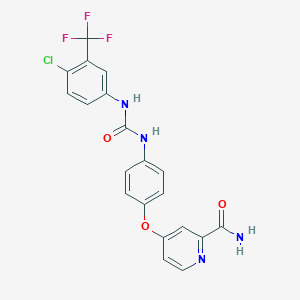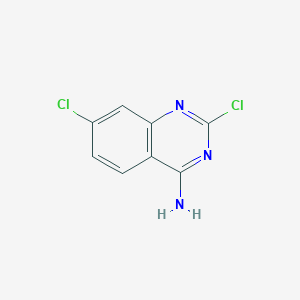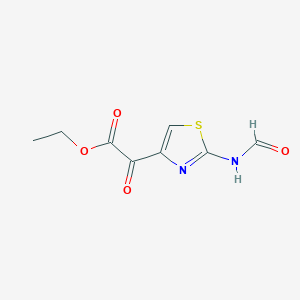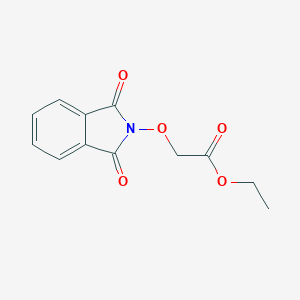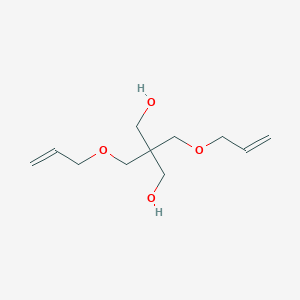
Diallyl pentaerythritol
Übersicht
Beschreibung
Diallyl pentaerythritol is an organic compound with the molecular formula C11H20O4. It is a derivative of pentaerythritol, where two of the hydroxyl groups are replaced by allyl groups. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diallyl pentaerythritol can be synthesized through a base-catalyzed reaction involving pentaerythritol and allyl bromide. The reaction typically occurs in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows: [ \text{Pentaerythritol} + 2 \text{Allyl Bromide} \rightarrow \text{this compound} + 2 \text{Hydrobromic Acid} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of a three-phase transfer catalyst, such as tetrabutylammonium bromide supported on alumina. This method enhances the reaction efficiency and selectivity, resulting in higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Diallyl pentaerythritol undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Polymerization: The allyl groups can undergo polymerization, leading to the formation of cross-linked polymer networks.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Substitution: Ethers and esters.
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Wissenschaftliche Forschungsanwendungen
Diallyl pentaerythritol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of diallyl pentaerythritol involves its ability to undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, modulating their activity. For example, the oxidation of allyl groups can generate epoxides, which are known to interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pentaerythritol: A polyol with four hydroxyl groups, used in the production of explosives, plastics, and paints.
Neopentyl Glycol: A diol with two hydroxyl groups, used in the production of polyesters and plasticizers.
Trimethylolethane: A triol with three hydroxyl groups, used in the production of alkyd resins and coatings.
Uniqueness of Diallyl Pentaerythritol: this compound is unique due to the presence of both allyl and hydroxyl groups, which confer distinct reactivity and versatility. The allyl groups enable polymerization and cross-linking reactions, while the hydroxyl groups allow for further functionalization. This combination makes it a valuable compound in various industrial and research applications.
Eigenschaften
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-3-5-14-9-11(7-12,8-13)10-15-6-4-2/h3-4,12-13H,1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSWSKVODYPNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)(CO)COCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



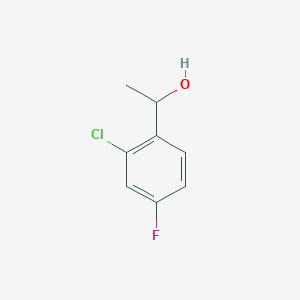
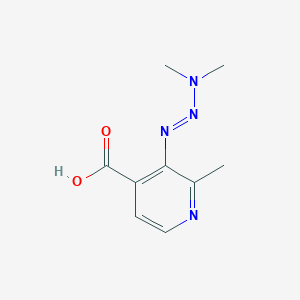
![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)
